3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a promising candidate for various biological activities.
Preparation Methods
The synthesis of 3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves several steps. One common method includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogenated aromatics and nitrogen anion intermediates . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with enhanced biological activities.
Scientific Research Applications
Chemistry: Used as a synthetic intermediate for the preparation of other biologically active compounds.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with different target receptors makes it a potent pharmacophore . It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazoles, such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines These compounds share a similar core structure but differ in their substituents and specific biological activities
Properties
Molecular Formula |
C17H15N5S2 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
3-(2-phenylethylsulfanylmethyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H15N5S2/c1-2-4-13(5-3-1)8-11-23-12-15-19-20-17-22(15)21-16(24-17)14-6-9-18-10-7-14/h1-7,9-10H,8,11-12H2 |
InChI Key |
OUVUXERDWLPBDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCSCC2=NN=C3N2N=C(S3)C4=CC=NC=C4 |
Origin of Product |
United States |
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